molecular formula C18H18N2O4 B12506444 N-(Hippuryl)phenylalanine CAS No. 4703-39-3

N-(Hippuryl)phenylalanine

Cat. No.: B12506444
CAS No.: 4703-39-3
M. Wt: 326.3 g/mol
InChI Key: CCLJGZGVIQBNDH-UHFFFAOYSA-N
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Description

N-(Hippuryl)phenylalanine, also known as Hippuryl-L-phenylalanine, is a synthetic dipeptide composed of hippuric acid and phenylalanine. It is commonly used as a substrate in enzymatic assays, particularly for the enzyme carboxypeptidase A. This compound is of significant interest in biochemical research due to its role in studying enzyme kinetics and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hippuryl)phenylalanine can be synthesized through a condensation reaction between hippuric acid and phenylalanine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Hippuryl)phenylalanine undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by carboxypeptidase A, resulting in the formation of hippuric acid and phenylalanine.

    Oxidation and Reduction: Though less common, these reactions can modify the phenylalanine moiety.

    Substitution: Involving the replacement of functional groups on the phenylalanine ring.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffer solutions at neutral pH and physiological temperatures.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The primary products of hydrolysis are hippuric acid and phenylalanine. Oxidation and reduction reactions yield modified phenylalanine derivatives.

Scientific Research Applications

N-(Hippuryl)phenylalanine is widely used in scientific research, particularly in the following fields:

    Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.

    Biology: In assays to measure carboxypeptidase A activity in various biological samples.

    Medicine: Investigating the role of carboxypeptidase A in physiological and pathological processes.

    Industry: Used in the development of enzyme inhibitors and pharmaceuticals.

Mechanism of Action

N-(Hippuryl)phenylalanine acts as a substrate for carboxypeptidase A, an enzyme that catalyzes the hydrolysis of the peptide bond between hippuric acid and phenylalanine. The enzyme binds to the substrate, positioning it for nucleophilic attack by a water molecule, leading to the cleavage of the peptide bond. This reaction is facilitated by the presence of a zinc ion in the active site of the enzyme, which stabilizes the transition state and activates the water molecule.

Comparison with Similar Compounds

N-(Hippuryl)phenylalanine is similar to other dipeptides used as substrates in enzymatic assays, such as:

    N-Succinyl-L-phenylalanine-p-nitroanilide: Used in assays for chymotrypsin.

    Hippuryl-Arginine: Used in assays for carboxypeptidase B.

    Hippuryl-Lysine: Another substrate for carboxypeptidase A.

What sets this compound apart is its specific use in studying carboxypeptidase A activity, making it a valuable tool in biochemical research.

Properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLJGZGVIQBNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-39-3, 744-59-2
Record name N-Benzoylglycylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4703-39-3
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Record name N-(Hippuryl)phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83250
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Record name N-(N-benzoylglycyl)-3-phenyl-L-alanine
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